2-Bromolysergic Acid

CAS No.:

Cat. No.: VC20425667

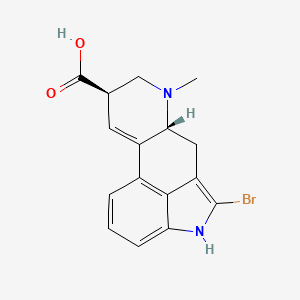

Molecular Formula: C16H15BrN2O2

Molecular Weight: 347.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H15BrN2O2 |

|---|---|

| Molecular Weight | 347.21 g/mol |

| IUPAC Name | (6aR,9R)-5-bromo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid |

| Standard InChI | InChI=1S/C16H15BrN2O2/c1-19-7-8(16(20)21)5-10-9-3-2-4-12-14(9)11(6-13(10)19)15(17)18-12/h2-5,8,13,18H,6-7H2,1H3,(H,20,21)/t8-,13-/m1/s1 |

| Standard InChI Key | IPSOSLBLNUSDJQ-AMIZOPFISA-N |

| Isomeric SMILES | CN1C[C@@H](C=C2[C@H]1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |

| Canonical SMILES | CN1CC(C=C2C1CC3=C(NC4=CC=CC2=C34)Br)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

2-Bromolysergic acid (C₂₀H₂₄BrN₃O) features an ergoline backbone substituted with a bromine atom at the 2-position and a diethylcarboxamide group at the 8-position . The molecule contains two defined stereocenters at positions 6aR and 9R, conferring structural rigidity critical for receptor interactions . Its molecular weight of 402.336 g/mol and polar surface area of 58.2 Ų facilitate moderate blood-brain barrier permeability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄BrN₃O |

| Exact Mass | 401.1103 Da |

| XLogP3 | 3.7 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

Nomenclature and Isomerism

The compound is designated under multiple IUPAC names, including (6aR,9R)-5-bromo-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide . The 8β configuration of the carboxamide group distinguishes it from classical ergot alkaloids, while bromine substitution at C2 reduces electron density in the indole ring system compared to LSD .

Synthetic Methodologies

Historical Synthesis

Early routes (circa 1960s) employed direct bromination of LSD using N-bromosuccinimide (NBS) in dioxane, yielding 2-bromo-LSD in 5–15% efficiency . This method faced challenges including poor regioselectivity and the requirement for LSD as a precursor, complicating production under international drug control regulations .

Modern Approaches

A 2016 patented process bypasses LSD by brominating methylergometrine to generate [(1S)-1-(hydroxymethyl)propylamino][(6aR,9R)-5-bromo-7-methyl-4,7-diaza-4,6,6a,7,8,9-hexahydroacephenanthrylen-9-yl]formaldehyde as a key intermediate . Subsequent hydrolysis yields bromo-lysergic acid, which undergoes amidation with diethylamine to produce 2-bromo-LSD in three steps with improved yields (exact percentages undisclosed) .

Pharmacological Profile

Receptor Affinity and Functional Activity

Radioligand binding assays demonstrate nanomolar affinities for multiple aminergic receptors:

Table 2: Receptor Binding Data

| Receptor | Ki (nM) | Efficacy (% Emax) |

|---|---|---|

| 5-HT2A | 12.4 | 47% (partial agonist) |

| 5-HT2B | >10,000 | Inactive |

| 5-HT2C | 89.7 | 32% (partial agonist) |

| D2 dopamine | 154.2 | Antagonist |

The compound’s 5-HT2A partial agonism (47% Emax vs. serotonin) explains its lack of hallucinogenic effects, as full receptor activation is required for psychedelic activity .

Behavioral Pharmacology

In C57BL/6 mice, 2-bromolysergic acid (0.1–6.75 mg/kg i.p.) fails to induce the head-twitch response—a behavioral correlate of human hallucinations—even at doses producing 80% 5-HT2A receptor occupancy . Pre-treatment with 3 mg/kg blocks 76% of head-twitches induced by the 5-HT2A agonist DOI, confirming functional antagonism in vivo .

Pharmacokinetics and Metabolism

Absorption and Distribution

Intraperitoneal administration in mice achieves maximal plasma concentrations (Cₘₐₓ) of 3.9 μM (males) and 2.1 μM (females) within 10 minutes . Brain-to-plasma ratios range from 0.27–0.75, indicating efficient CNS penetration despite the compound’s polarity .

Sex Differences

Male mice exhibit 2–5x higher plasma exposure than females at equivalent doses (6.75 mg/kg), with terminal half-lives of 1.2–1.4 h vs. 0.9–2.6 h in females . These disparities suggest sex-dependent metabolic clearance, possibly mediated by cytochrome P450 isoforms.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume